2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane
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Overview
Description
2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane is an organic compound with the molecular formula C10H11FO2. It is characterized by the presence of an oxirane ring (epoxide) attached to a fluorinated methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane typically involves the reaction of 5-fluoro-2-methoxybenzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds as follows:
- Dissolve 5-fluoro-2-methoxybenzyl alcohol in an appropriate solvent such as dichloromethane.
- Add m-chloroperbenzoic acid to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by standard workup procedures, including extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative epoxidizing agents and catalysts may be employed to improve the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Substitution: The fluorinated methoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids such as m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The fluorinated methoxyphenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the oxirane ring.
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a sulfane group instead of an oxirane ring.
2-[(2-Fluoro-5-methoxyphenyl)methyl]oxirane: A positional isomer with similar properties .
Uniqueness
2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane is unique due to the presence of both the oxirane ring and the fluorinated methoxyphenyl group.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-[(5-fluoro-2-methoxyphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H11FO2/c1-12-10-3-2-8(11)4-7(10)5-9-6-13-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
IDJPOEYZCNEAQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2CO2 |
Origin of Product |
United States |
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